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Compound of Interest

Compound Name: 2-Tridecanone

Cat. No.: B165437 Get Quote

Introduction

2-Tridecanone, also known as methyl undecyl ketone, is a saturated aliphatic ketone that

serves as a versatile and impactful flavoring agent in the food industry.[1][2][3][4] It is

recognized for its characteristic fatty, waxy, and creamy flavor profile, often with cheesy and

nutty undertones.[1][5][6] Naturally occurring in a variety of foods such as dairy products, fruits,

and cooked meats, 2-Tridecanone is utilized to impart or enhance specific flavor notes in a

wide range of processed foods.[1][5][7] This document provides detailed information on its

regulatory status, sensory properties, and applications, along with standardized protocols for its

quantification and sensory evaluation.

Regulatory and Identification Data
2-Tridecanone is widely approved for use as a flavoring substance by international regulatory

bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that

there is "no safety concern at current levels of intake when used as a flavouring agent".[2][8] It

is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA) Expert Panel.[5][9][10]
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Identifier Value Reference

FEMA Number 3388 [1][2][7][10][11][12]

JECFA Number 298 [1][2][8][10][11]

CAS Number 593-08-8 [1][7][11][13]

FLAVIS Number 07.103 [1][7][12]

Synonyms Methyl undecyl ketone [3][7][8][9][11]

Physicochemical and Sensory Properties
2-Tridecanone is a white to pale yellow crystalline solid at room temperature with a distinct

sensory profile.[1][4][7] Its organoleptic properties make it a valuable component in creating

complex flavor systems.

Property Description Reference

Appearance
White to pale yellow crystalline

solid
[1][4][7][13]

Molecular Formula C₁₃H₂₆O [2][13]

Molecular Weight 198.34 g/mol [11][13][14]

Melting Point 24-30°C [7][13][15]

Boiling Point 263°C [13][15]

Odor Profile
Fatty, waxy, herbaceous,

earthy, warm-oily
[1][3][4][5]

Flavor Profile

Fatty, waxy, creamy, dairy,

cheesy, milky, coconut, nutty,

herbaceous, slightly spicy

[1][5][6][7][15]

Natural Occurrence and Food Applications
2-Tridecanone is a natural volatile component of many foods, which supports its use as a

nature-identical flavoring agent. Its application is particularly prevalent in dairy and savory
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products.

Table of Natural Occurrence

Food Source Reference

Butter and Cheeses (e.g., Cheddar) [1][5][7]

Coconut and Palm Oil [5][7]

Cooked Meat [7]

Fruits (e.g., Blood Orange, Cranberry) [1][5]

Wild Tomato (Lycopersicon hirsutum) [15][16]

| Rue Oil |[5] |

Table of Food Applications

Food Category
Recommended Use Level
(ppm)

Flavor Contribution

Dairy Products (Cheese,
Butter, Milk)

0.005 - 2.0
Enhances creamy, fatty,
and cheesy notes[1][5][7]

Meat Products 0.005 - 2.0
Imparts a rich, fatty

character[1][5][7]

Nut Flavors 0.005 - 2.0
Provides nutty and waxy

notes[1][5]

| Coconut and Tropical Fruit Flavors | 0.005 - 2.0 | Contributes to milky and coconut notes[1][5]

[7] |

Experimental Protocols
Protocol 1: Quantification of 2-Tridecanone in a Food
Matrix by GC-MS
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This protocol outlines a general method for the quantification of 2-Tridecanone in a high-fat

food matrix (e.g., cheese) using gas chromatography-mass spectrometry (GC-MS).

1. Objective: To accurately quantify the concentration of 2-Tridecanone in a food sample.

2. Materials:

Sample of food product (e.g., cheese)

2-Tridecanone analytical standard

Internal Standard (e.g., 2-Undecanone)

Hexane (HPLC grade)

Anhydrous Sodium Sulfate

Homogenizer/Blender

Centrifuge and tubes

GC vials, syringes, and filters

Gas Chromatograph with Mass Spectrometer (GC-MS)

3. Sample Preparation (Solvent Extraction):

Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

Spike the sample with a known concentration of the internal standard.

Add 20 mL of hexane to the tube.

Add 5 g of anhydrous sodium sulfate to remove moisture.

Homogenize the mixture for 2 minutes.

Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.
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Carefully collect the hexane supernatant.

Filter the extract through a 0.45 µm syringe filter into a clean GC vial.

4. GC-MS Parameters:

GC System: Agilent GC-MS or equivalent.

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

Injector Temperature: 250°C.

Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Transfer Line: 280°C.

Ion Source Temperature: 230°C.

Mode: Selected Ion Monitoring (SIM) for quantification.

Quantifier Ion for 2-Tridecanone: m/z 58

Qualifier Ions: m/z 43, 71

5. Calibration and Quantification:

Prepare a series of calibration standards of 2-Tridecanone (e.g., 0.1 to 10 µg/mL) in

hexane, each containing the fixed concentration of the internal standard.

Analyze the standards using the GC-MS method to generate a calibration curve.

Analyze the prepared sample extract.

Quantify the amount of 2-Tridecanone in the sample by comparing the peak area ratio

(analyte/internal standard) to the calibration curve.
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GC-MS analysis workflow for 2-Tridecanone.

Protocol 2: Descriptive Sensory Analysis of 2-
Tridecanone
This protocol describes a method for characterizing the flavor profile of 2-Tridecanone using a

trained sensory panel.

1. Objective: To identify and quantify the key sensory attributes of 2-Tridecanone.

2. Panelist Selection:

Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and

experience.

Conduct training sessions to familiarize panelists with key aroma and flavor attributes

relevant to fatty, waxy, and creamy notes using reference standards.

3. Sample Preparation:

Prepare a stock solution of 2-Tridecanone in a neutral, food-grade solvent (e.g., propylene

glycol or deodorized vegetable oil).

Create evaluation samples by diluting the stock solution into a neutral base (e.g., water with

2% sucrose, milk, or a simple white sauce) to a concentration within the typical usage range

(e.g., 1 ppm).

Prepare a "blank" sample using only the neutral base for reference.
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Present approximately 20 mL of each sample in coded, identical containers at a controlled

temperature.

4. Evaluation Procedure:

Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.

Instruct panelists to first evaluate the blank sample to establish a baseline.

Panelists then evaluate the coded sample, assessing its aroma (orthonasal) and

flavor/aftertaste (retronasal).

Panelists rate the intensity of predefined attributes (e.g., fatty, waxy, creamy, cheesy, nutty,

herbaceous) on a 15-point intensity scale (where 0 = none and 15 = extremely intense).

Provide unsalted crackers and purified water for palate cleansing between samples.

5. Data Analysis:

Collect the intensity ratings from all panelists.

Calculate the mean intensity for each attribute.

Analyze the data for statistical significance using Analysis of Variance (ANOVA).

Visualize the results using a spider or radar plot to represent the flavor profile of 2-
Tridecanone.
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Workflow for descriptive sensory analysis.
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Flavor Perception Signaling Pathway
The perception of 2-Tridecanone, like other volatile flavor compounds, begins with its detection

by olfactory sensory neurons in the nasal cavity.[17] The binding of an odorant molecule to its

specific receptor initiates a well-defined signal transduction cascade.
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The olfactory signal transduction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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